N-(2-aminophenyl)acrylamide is an organic compound characterized by the presence of an acrylamide functional group attached to a 2-aminophenyl moiety. Its chemical formula is with a molecular weight of approximately 162.19 g/mol. The compound features a vinyl group (C=C) adjacent to an amide group (C=O and NH), which contributes to its reactivity in various chemical processes. The structural formula can be represented as follows:
This compound exhibits unique properties due to the interplay between the amino and acrylamide functionalities, making it a subject of interest in both synthetic and biological chemistry.
These reactions highlight its potential in synthetic organic chemistry and materials science.
Research indicates that acrylamide derivatives, including N-(2-aminophenyl)acrylamide, exhibit significant biological activities. Acrylamides are known for their potential cytotoxic effects due to their reactivity with biological nucleophiles like DNA and proteins. Specifically, N-(2-aminophenyl)acrylamide has been associated with:
These properties necessitate careful handling due to potential health risks associated with exposure.
The synthesis of N-(2-aminophenyl)acrylamide can be achieved through various methods:
N-(2-aminophenyl)acrylamide has several notable applications:
Studies on N-(2-aminophenyl)acrylamide interactions reveal its capacity to form adducts with biological molecules. For instance:
These interactions underscore the need for further research into its safety profile and biological implications.
N-(2-aminophenyl)acrylamide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| N-(3-Aminophenyl)acrylamide | 0.87 | Similar amine substitution on the aromatic ring |
| N-(4-Aminophenyl)acrylamide | 0.85 | Variation in amino position affecting reactivity |
| N-(3-Hydroxyphenyl)cinnamamide | 0.66 | Hydroxyl group introduces different properties |
| N,N'-(1,2-Phenylene)diacetamide | 0.87 | Dicarboxylic structure providing different reactivity |
| N-(3-Methoxyphenyl)cinnamamide | 0.64 | Methoxy substitution alters solubility |
The uniqueness of N-(2-aminophenyl)acrylamide lies in its specific amino substitution on the phenyl ring combined with the acrylamide functionality, which influences both its chemical reactivity and biological activity compared to these similar compounds.